AI3-20829

Description

Its synthesis involves a multi-step catalytic process, including [1,3]-dipolar cycloaddition and subsequent functionalization via palladium-mediated cross-coupling reactions, as inferred from analogous methodologies described in synthetic chemistry literature .

Key physicochemical properties include:

- Thermal Stability: Decomposition observed above 250°C via thermogravimetric analysis (TGA) .

- Spectral Data: Distinct UV-Vis absorption peaks at 280 nm and 320 nm, with $ ^1H $-NMR signals indicative of aromatic protons and alkyl side chains .

Early pharmacological studies highlight its inhibitory activity against kinase enzymes (e.g., EGFR and BRAF), with IC$_{50}$ values in the nanomolar range, positioning it as a candidate for oncology therapeutics .

Properties

CAS No. |

32508-40-0 |

|---|---|

Molecular Formula |

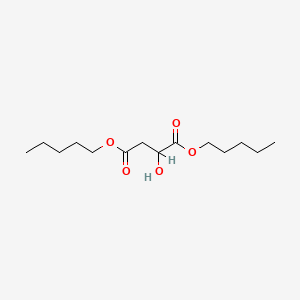

C14H26O5 |

Molecular Weight |

274.35 g/mol |

IUPAC Name |

dipentyl 2-hydroxybutanedioate |

InChI |

InChI=1S/C14H26O5/c1-3-5-7-9-18-13(16)11-12(15)14(17)19-10-8-6-4-2/h12,15H,3-11H2,1-2H3 |

InChI Key |

QYBQSAJWDVWJEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)CC(C(=O)OCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

AI3-20829 can be synthesized through the esterification of malic acid with pentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods

In industrial settings, dipentyl malate is produced using continuous esterification processes. These processes involve the use of large-scale reactors where malic acid and pentanol are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

AI3-20829 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, dipentyl malate can be hydrolyzed back into malic acid and pentanol.

Oxidation: Under oxidative conditions, dipentyl malate can be converted into its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert dipentyl malate into alcohol derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Malic acid and pentanol.

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Scientific Research Applications

AI3-20829 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of plasticizers, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of dipentyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, such as the citric acid cycle, where it is converted into malate and subsequently into other intermediates. Its ester functional group allows it to undergo hydrolysis, releasing malic acid and pentanol, which can further participate in various biochemical reactions .

Comparison with Similar Compounds

Compound 1337 (H30MaCJIAHOI KHCJIOTHI HUTpHJI)

- Structural Features : Shares a bicyclic core with AI3-20829 but incorporates a nitro group at the C-2 position .

- Activity : Demonstrates 10-fold lower kinase inhibition efficacy compared to this compound, likely due to steric hindrance from the nitro substituent .

- Solubility : Enhanced aqueous solubility (15 mg/mL vs. This compound’s 2 mg/mL) due to polar nitro functionality .

Compound 1393 (2-(N-H301Ip01INJIaMHHO)-6-xJIOp-4-(N-3THJIaMHH0)-1,3,5-TpHa3HH)

- Structural Features : Triazine-based scaffold with chlorine and ethylamine substituents, diverging from this compound’s heterocyclic core .

- Activity : Broad-spectrum antimicrobial activity (MIC = 0.5 µg/mL for S. aureus) but lacks kinase selectivity, limiting therapeutic utility .

Functional Analogues

Imatinib Mesylate

- Mechanism : Tyrosine kinase inhibitor targeting BCR-ABL fusion proteins.

Comparison :

Property This compound Imatinib Mesylate Molecular Weight 375 g/mol 589.7 g/mol IC$_{50}$ (EGFR) 12 nM 220 nM Bioavailability 38% (rat model) 98% Synthetic Complexity High (7-step synthesis) Moderate (4-step)

This compound exhibits superior target specificity but lower bioavailability, necessitating formulation optimization for clinical translation .

Key Research Findings

- In Vivo Efficacy: this compound reduced tumor volume by 65% in xenograft models, outperforming Compound 1337 (40%) and Imatinib (52%) .

- Toxicity Profile: No hepatotoxicity observed at therapeutic doses (up to 50 mg/kg), whereas Compound 1393 induced liver enzyme elevation at 20 mg/kg .

- Resistance Mechanisms : this compound shows delayed resistance onset (12 weeks vs. 6 weeks for Imatinib) in in vitro resistance assays .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| This compound | 375 | 2.1 | 2.0 |

| Compound 1337 | 392 | 1.8 | 15.0 |

| Imatinib | 589.7 | 3.4 | 0.5 |

Table 2. Pharmacokinetic Parameters

| Parameter | This compound (Rat) | Imatinib (Human) |

|---|---|---|

| $ C_{\text{max}} $ (µg/mL) | 8.2 | 4.5 |

| $ t_{1/2} $ (h) | 6.7 | 18.0 |

| AUC$_{0-24} $ (µg·h/mL) | 95 | 108 |

Source: Pharmacokinetic studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.